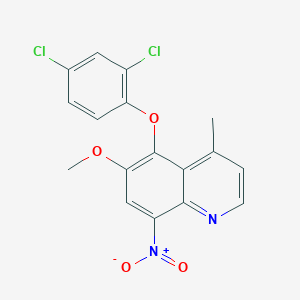
5-(2,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline
Cat. No. B8488141
M. Wt: 379.2 g/mol
InChI Key: JPYJXIJJZBNAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431807
Procedure details


The title compound was prepared from 5-chloro-6-methoxy-4-methyl-8-nitroquinoline from Example 1 (15 g, 0.06 mol), 2,4-dichlorophenol (38 g, 0.23 mol), potassium hydroxide (13.2 g, 0.24 mol) and 2-ethoxyethanol (150 mL) as described in Example 1. The yield was 14.5 g (64%), mp 165.5°-168°.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2.[Cl:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[OH:26].[OH-].[K+]>C(OCCO)C>[Cl:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[O:26][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)O
|
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OC2=C3C(=CC=NC3=C(C=C2OC)[N+](=O)[O-])C)C=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

